2,2,2-trichloroethoxyformamido-D-glucopyranoside
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Overview
Description
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is a complex chemical compound with the molecular formula C21H24Cl3NO9S and a molecular weight of 572.84 g/mol . It is a glycosylation product of naturally occurring phenyl 2,3,4,6-tetraacetate . This compound is primarily used in biomedical research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of phenyl 2,3,4,6-tetraacetate with 2,2,2-trichloroethoxyformamido . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethoxyformamido-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trichloroethoxyformamido-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. This interaction can influence various biological pathways and cellular functions, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
Similar Compounds
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside: This compound is structurally similar and shares many of the same applications.
Octyl-β-D-glucopyranoside: Another glycosylation product used in similar research applications.
Uniqueness
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of the trichloroethoxyformamido group. This unique structure allows it to interact with specific molecular targets and pathways, making it particularly useful in studies involving glycosylation and related processes .
Properties
Molecular Formula |
C9H14Cl3NO8 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbamate |
InChI |
InChI=1S/C9H14Cl3NO8/c10-9(11,12)2-19-8(18)13-21-7-6(17)5(16)4(15)3(1-14)20-7/h3-7,14-17H,1-2H2,(H,13,18)/t3-,4-,5+,6-,7?/m1/s1 |
InChI Key |
HEIAGTZTDUWUJH-WLDMJGECSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
Origin of Product |
United States |
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